molecular formula C11H13BrO3 B594643 Methyl 3-bromo-5-isopropoxybenzoate CAS No. 1255574-48-1

Methyl 3-bromo-5-isopropoxybenzoate

Cat. No. B594643
M. Wt: 273.126
InChI Key: ITWYJGXJJZTWSQ-UHFFFAOYSA-N
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Patent
US09388147B2

Procedure details

To a flask containing methyl 3-bromo-5-hydroxybenzoate (2.1 g, 8.9 mmol) in anhydrous DMF (10 mL) was added K2CO3 (2.47 g, 17.9 mmol) and 2-iodopropane (1.07 mL, 10.7 mmol). The reaction mixture was heated at 65° C. overnight then diluted with EA and washed with NaHCO3. The organic layers were dried and concentrated to provide 1.81 g (75%) of methyl 3-bromo-5-isopropoxybenzoate as a white solid. LCMS-ESI (m/z) calculated for C11H13BrO3: 273.12; no observed m/z ion, tR=4.17 min.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[K+].[K+].I[CH:20]([CH3:22])[CH3:21]>CN(C=O)C.CC(=O)OCC>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH:20]([CH3:22])[CH3:21])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.47 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.07 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.